2-(3-Phenylsulfanylpropylsulfanyl)pyridine
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Overview
Description
2-(3-Phenylsulfanylpropylsulfanyl)pyridine is an organic compound that features a pyridine ring substituted with a phenylsulfanylpropylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenylsulfanylpropylsulfanyl)pyridine typically involves the reaction of pyridine derivatives with phenylsulfanylpropylsulfanyl reagents. One common method includes the nucleophilic substitution reaction where a pyridine derivative is treated with a phenylsulfanylpropylsulfanyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.
Substitution: The pyridine ring can participate in various substitution reactions, including electrophilic and nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Phenylsulfanylpropylsulfanyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-Phenylsulfanylpropylsulfanyl)pyridine involves its interaction with various molecular targets. The phenylsulfanylpropylsulfanyl group can interact with biological macromolecules, potentially inhibiting or modifying their function. The pyridine ring can also participate in coordination with metal ions, affecting enzymatic activities and other biochemical pathways.
Comparison with Similar Compounds
2-(3-Phenylsulfanylpropylsulfanyl)benzene: Similar structure but with a benzene ring instead of pyridine.
2-(3-Phenylsulfanylpropylsulfanyl)thiophene: Contains a thiophene ring instead of pyridine.
2-(3-Phenylsulfanylpropylsulfanyl)pyrimidine: Features a pyrimidine ring instead of pyridine.
Uniqueness: 2-(3-Phenylsulfanylpropylsulfanyl)pyridine is unique due to the presence of the pyridine ring, which imparts different electronic properties compared to benzene, thiophene, or pyrimidine. This difference can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-phenylsulfanylpropylsulfanyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS2/c1-2-7-13(8-3-1)16-11-6-12-17-14-9-4-5-10-15-14/h1-5,7-10H,6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPISVAYLZPHFOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCSC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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